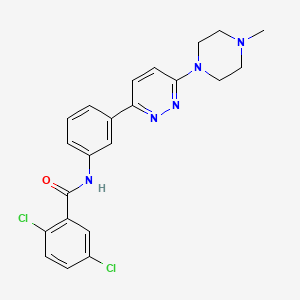

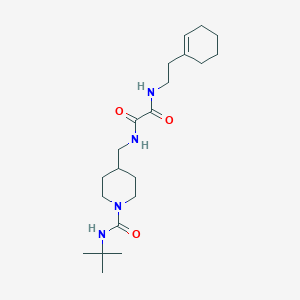

![molecular formula C21H22N2O2 B2356347 3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 956954-70-4](/img/structure/B2356347.png)

3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde, also known as MPP or MPPA, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. In

Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Xu and Shi (2011) synthesized a related compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, and analyzed its crystal structure using X-ray diffraction. This research contributes to understanding the structural properties of similar pyrazole derivatives (Xu & Shi, 2011).

Biological Activity

- Bhat et al. (2016) synthesized a series of pyrazole-4-carbaldehyde compounds with potential antimicrobial and antioxidant activities. This indicates the use of similar compounds in the development of new antimicrobial agents (Bhat, Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla, 2016).

Application in Supramolecular Assembly

- Cuartas et al. (2017) reported the synthesis and molecular structures of reduced bipyrazoles from a similar pyrazole precursor, highlighting its use in the field of supramolecular chemistry (Cuartas, Insuasty, Cobo, & Glidewell, 2017).

Plant Growth Promoting Effects

- Hassan et al. (2020) utilized a compound structurally related to 3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde for the synthesis of novel compounds with plant growth promoting effects, showing the potential agricultural applications of such compounds (Hassan, Alzandi, & Hassan, 2020).

Antioxidant and Antimicrobial Properties

- Gurunanjappa et al. (2017) synthesized formylpyrazole analogues with promising antimicrobial and antioxidant properties, demonstrating the potential of pyrazole derivatives in pharmaceutical applications (Gurunanjappa, Kameshwar, & Kariyappa, 2017).

Chemical Synthesis and Characterization

- Hamed et al. (2020) synthesized Schiff bases of chitosan using pyrazole derivatives and characterized their antimicrobial activity, illustrating the versatility of these compounds in chemical synthesis and biological applications (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020).

Mécanisme D'action

Target of Action

The compound “3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde” is structurally similar to Febuxostat , a well-known xanthine oxidase inhibitor. Therefore, it’s plausible that this compound may also target the xanthine oxidase enzyme . This enzyme plays a crucial role in the conversion of hypoxanthine to xanthine and then to uric acid, which is a key process in purine metabolism .

Mode of Action

As a potential xanthine oxidase inhibitor, this compound could bind to the molybdenum-pterin center of the enzyme, thereby inhibiting its activity . This inhibition prevents the oxidation of hypoxanthine and xanthine to uric acid, reducing the levels of uric acid in the body .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the purine degradation pathway . By inhibiting xanthine oxidase, the compound prevents the final steps of purine degradation, specifically the conversion of hypoxanthine to xanthine and xanthine to uric acid . This results in lower uric acid levels and an accumulation of hypoxanthine and xanthine .

Pharmacokinetics

Febuxostat has good oral bioavailability and is extensively metabolized in the liver . The mean apparent total clearance of Febuxostat ranged from 10 to 12 L/h following oral administration of single doses .

Result of Action

The primary molecular effect of this compound’s action would be the reduction of uric acid levels in the body . On a cellular level, this could prevent the formation of uric acid crystals, which cause gout . Therefore, the compound could potentially be used in the treatment of conditions related to hyperuricemia, such as gout .

Propriétés

IUPAC Name |

3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenylpyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2/c1-15(2)14-25-19-9-10-20(16(3)11-19)21-17(13-24)12-23(22-21)18-7-5-4-6-8-18/h4-13,15H,14H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZMOGOHIVBBCNH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC(C)C)C2=NN(C=C2C=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

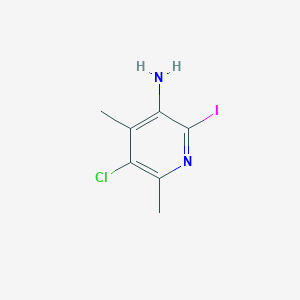

![1-(3-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2356265.png)

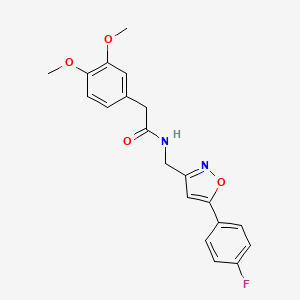

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea](/img/structure/B2356270.png)

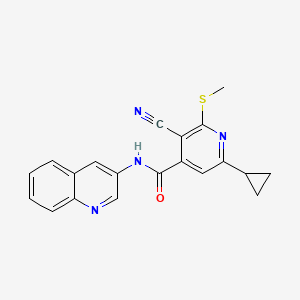

![4-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B2356272.png)

![Ethyl 2-[(piperidin-4-yl)methyl]-1,3-thiazole-4-carboxylate hydrobromide](/img/structure/B2356274.png)

![5-(3-methylpiperidin-1-yl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2356279.png)

![2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2356281.png)